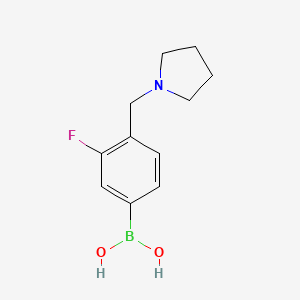

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

Descripción general

Descripción

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a boronic acid group, making it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:

Formation of the Pyrrolidine Derivative: The initial step involves the reaction of 3-fluoro-4-formylphenylboronic acid with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidin-1-ylmethyl derivative.

Boronic Acid Formation: The intermediate product is then subjected to boronation using boron reagents such as boronic acid or boronate esters under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boronates.

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Cross-Coupled Products: Formed from Suzuki-Miyaura reactions.

Oxidized Boronic Acids: From oxidation reactions.

Reduced Boronates: From reduction reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. It has been studied for:

- Anticancer Activity : Boronic acids are known to inhibit proteasome activity, which is crucial in cancer cell survival. Research indicates that derivatives like this compound can enhance the efficacy of existing chemotherapeutics by targeting cancer cell metabolism .

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in designing drugs for metabolic disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The compound can facilitate the introduction of various functional groups into aromatic systems, expanding the toolkit for synthetic chemists .

Material Science

The unique properties of this boronic acid derivative also lend themselves to applications in material science:

- Sensing Applications : Due to its ability to bind with diols, it can be employed in the development of sensors for detecting sugars and other biomolecules, which is crucial in biomedical diagnostics .

- Polymer Chemistry : It can be incorporated into polymer matrices to create materials with specific mechanical and thermal properties, enhancing their performance in various applications .

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

Case Study 1: Anticancer Drug Development

A study demonstrated that this compound could enhance the cytotoxic effects of existing anticancer drugs on resistant cancer cell lines. This was attributed to its role in inhibiting key metabolic pathways essential for cancer cell proliferation, suggesting its potential as an adjunct therapy .

Case Study 2: Synthesis of Novel Compounds

In another research effort, this compound was successfully employed in the synthesis of a series of novel heterocycles via Suzuki coupling reactions. The resulting compounds exhibited promising biological activities, indicating the versatility of this boronic acid derivative in drug discovery .

Mecanismo De Acción

The mechanism of action of (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final cross-coupled product.

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid: Similar structure but with a morpholine ring instead of pyrrolidine.

4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid: Similar structure but with different positioning of the fluorine atom.

Uniqueness

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is unique due to its specific combination of a fluorine atom, pyrrolidine ring, and boronic acid group, which imparts distinct reactivity and selectivity in chemical reactions .

Actividad Biológica

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid (CAS Number: 1333394-28-7) is a boronic acid derivative that has gained attention in biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and applications in research and medicine.

Structural Characteristics

The compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a boronic acid functional group. Its molecular formula is , and it has a molecular weight of 220.05 g/mol. The structure allows for versatile reactivity, particularly in organic synthesis and biological interactions.

Enzyme Inhibition

This compound functions primarily as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming reversible covalent bonds with the active site serine residue. This inhibition disrupts enzyme activity, making the compound valuable for studying protease functions and developing protease inhibitors.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling: Inhibiting proteases involved in signal transduction can lead to alterations in gene expression and cellular metabolism.

- Gene Expression Modulation: By affecting transcription factors' activation, it can change gene expression patterns, which may have implications in cancer research and therapy .

The compound has shown significant effects in biochemical assays:

- Stability: It remains stable under standard laboratory conditions but may degrade over extended periods.

- Long-term Effects: Studies indicate that it can have lasting impacts on cellular functions, including sustained inhibition of protease activity.

Research Applications

This compound has diverse applications across various fields:

| Field | Applications |

|---|---|

| Chemistry | Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling. |

| Biology | Investigated for developing biologically active molecules and drug discovery. |

| Medicine | Explored for synthesizing pharmaceutical intermediates and active ingredients. |

| Industry | Utilized in producing advanced materials and fine chemicals. |

Inhibition Studies

Research has demonstrated the compound's efficacy in inhibiting specific proteases:

- A study showed that at concentrations as low as 10 µM, it effectively inhibited chymotrypsin activity by over 80%, highlighting its potential as a therapeutic agent against diseases involving dysregulated protease activity.

Drug Development

In drug discovery contexts, this compound has been evaluated for its potential to serve as a lead compound for developing new protease inhibitors aimed at treating various cancers and inflammatory diseases .

Propiedades

IUPAC Name |

[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPNJXOFGDSWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.